2-Bromo-N-methylnicotinamide
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Overview
Description
2-Bromo-N-methylnicotinamide is a chemical compound with the molecular formula C7H7BrN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methylnicotinamide typically involves the bromination of N-methylnicotinamide. One common method is the reaction of N-methylnicotinamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinamide derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different functional groups or oxidation states.
Scientific Research Applications
2-Bromo-N-methylnicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it may influence cellular processes related to NAD+ metabolism and energy production . The bromine atom can also participate in various biochemical reactions, potentially affecting enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylnicotinamide
- 2-Iodo-N-methylnicotinamide
- 6-Bromo-N-methylnicotinamide
Comparison
2-Bromo-N-methylnicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives. For example, the bromine atom may provide different steric and electronic effects compared to chlorine or iodine, leading to variations in reaction outcomes and biological interactions .
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) |
InChI Key |
SEUOUZDKITWPSP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)Br |
Origin of Product |
United States |
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